3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid
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Overview
Description
3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in peptide synthesis and other applications where selective protection and deprotection of amine groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.
Cyclopropylation: The protected amino acid is then subjected to cyclopropylation using appropriate reagents and conditions to introduce the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Substitution: Various electrophiles can be used depending on the desired substitution product.
Major Products Formed
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid has several applications in scientific research:
Peptide Synthesis: It is used in the synthesis of peptides where selective protection of the amino group is crucial.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals where specific amino acid derivatives are required.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein modifications.
Industrial Applications: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group to protect it from unwanted reactions during synthesis. The protected compound can then undergo various chemical transformations. Upon completion of the desired reactions, the Boc group is removed to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz) Protected Amino Acids: These compounds use the Cbz group for protection, which is stable under acidic and basic conditions but requires catalytic hydrogenation for removal.
Fluorenylmethyloxycarbonyl (Fmoc) Protected Amino Acids: These compounds use the Fmoc group, which is base-labile and can be removed using mild bases like piperidine.
Uniqueness
3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is unique due to the stability and ease of removal of the Boc group. The Boc group provides a balance between stability during synthesis and ease of removal under mild acidic conditions, making it highly versatile for various synthetic applications .
Properties
IUPAC Name |
3-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(6-9(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEUFFPHZNVSKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624578 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopropylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683218-80-6 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopropylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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